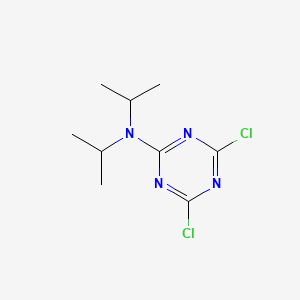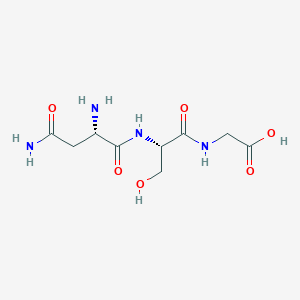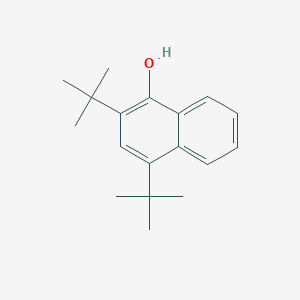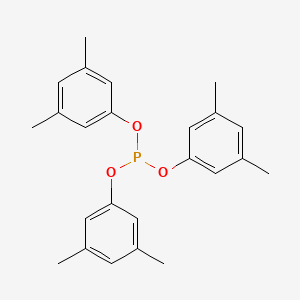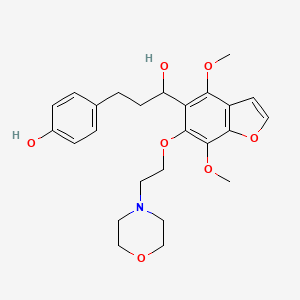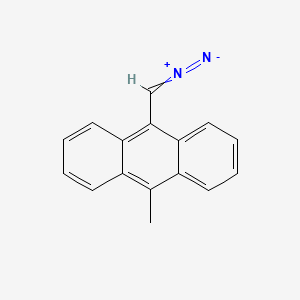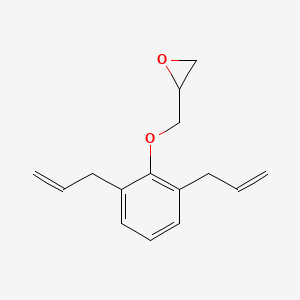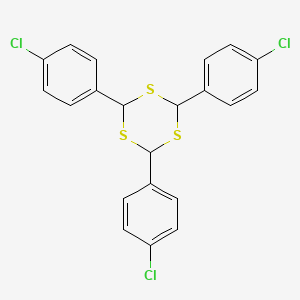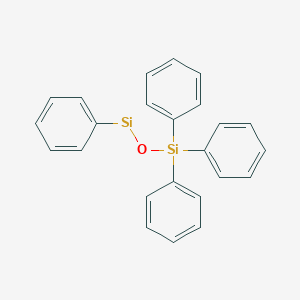
2,2,6-Trimethyl-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6-Trimethyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C8H14O It is a derivative of dihydropyran, characterized by the presence of three methyl groups at positions 2 and 6 on the pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,6-Trimethyl-3,4-dihydro-2H-pyran can be synthesized through several methods. One common approach involves the reaction of isobutyraldehyde with 2-methyl-1,3-butadiene in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6-Trimethyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: The methyl groups on the pyran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Electrophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated pyran derivatives.
Substitution: Formation of various substituted pyran derivatives.
Aplicaciones Científicas De Investigación
2,2,6-Trimethyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,6-trimethyl-3,4-dihydro-2H-pyran involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the methyl groups, which can stabilize or destabilize reaction intermediates.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler derivative without the methyl groups.
2,3-Dihydro-4H-pyran: Another isomer with different hydrogenation.
Tetrahydropyran: A fully saturated derivative.
Uniqueness
2,2,6-Trimethyl-3,4-dihydro-2H-pyran is unique due to the presence of three methyl groups, which significantly influence its chemical reactivity and physical properties. These modifications make it distinct from other pyran derivatives and enhance its utility in various applications.
Propiedades
Número CAS |
37642-94-7 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2,2,6-trimethyl-3,4-dihydropyran |
InChI |
InChI=1S/C8H14O/c1-7-5-4-6-8(2,3)9-7/h5H,4,6H2,1-3H3 |
Clave InChI |
XOFPNIVQINAROR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




